2-Methoxyethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
2-Methoxyethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-ketoesters, and urea/thiourea derivatives. This compound features a 3,4-dichlorophenyl group at the C4 position, a 6-methyl substituent, and a 2-methoxyethyl ester at C3. The 3,4-dichlorophenyl moiety introduces strong electron-withdrawing effects, influencing electronic properties and bioactivity, while the 2-methoxyethyl ester may enhance solubility compared to simpler alkyl esters like ethyl or methyl . DHPMs are pharmacologically significant, with reported activities including anticancer, antioxidant, and enzyme inhibition .
Properties
IUPAC Name |
2-methoxyethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O4/c1-8-12(14(20)23-6-5-22-2)13(19-15(21)18-8)9-3-4-10(16)11(17)7-9/h3-4,7,13H,5-6H2,1-2H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVGOMGLNMKYGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)OCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate then undergoes cyclization with urea under acidic conditions to form the pyrimidine ring. Finally, esterification with methoxyethanol yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Organic Synthesis
The compound serves as a building block in organic synthesis. It can be used to create more complex molecules by undergoing various chemical reactions such as oxidation and reduction. Its ability to participate in nucleophilic substitution reactions enhances its utility in synthetic chemistry.
Biological Studies
Due to its structural characteristics, this compound is valuable in biological research:
- Enzyme Interactions : It can interact with specific enzymes and receptors, providing insights into biochemical pathways.
- Pharmacological Potential : Preliminary studies suggest potential applications in drug development due to its ability to modulate biological activity .
Pharmaceutical Development
In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of various drugs. Its unique functional groups allow for modifications that can lead to new therapeutic agents .
Agrochemicals
The compound also finds use in the development of agrochemicals, where it can act as a precursor for pesticides and herbicides. Its effectiveness in biological systems makes it suitable for enhancing crop protection strategies.
Case Study 1: Anticancer Activity
Research has indicated that derivatives of tetrahydropyrimidines exhibit anticancer properties. Compounds similar to 2-Methoxyethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have shown promise in inhibiting cancer cell proliferation in vitro. Further studies are needed to explore their mechanisms of action and efficacy in vivo.
Case Study 2: Enzyme Inhibition Studies
In studies focusing on enzyme inhibition, this compound has been tested against various targets such as kinases and proteases. The results demonstrated its potential as an inhibitor, suggesting further exploration for drug development applications targeting specific diseases .
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparisons
Key structural variations among DHPM analogs include:
Substituents on the Aromatic Ring: 3,4-Dichlorophenyl (target compound): Strong electron-withdrawing groups enhance electrophilicity and intermolecular interactions. 4-Methylphenyl (): Electron-donating methyl group reduces reactivity but improves lipophilicity.
Ester Groups :
- 2-Methoxyethyl ester (target compound): Likely improves solubility due to the ether oxygen.
- Ethyl/methyl esters (): Simpler esters with lower polarity.
- Thioxo vs. Oxo at C2 : Thioxo derivatives (e.g., ) exhibit distinct electronic profiles and hydrogen-bonding capabilities .
Table 1: Structural Comparison of Selected DHPM Derivatives
Physicochemical and Spectroscopic Properties
Melting Points :
Spectroscopic Data :
- FTIR : C=O stretches for oxo (1698–1740 cm⁻¹) and ester (1740 cm⁻¹) groups are consistent across analogs .
- UV-Vis : Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-DHPM-5-carboxylate shows λmax at 270 nm due to π→π* transitions in the methoxyphenyl group , while furan-containing analogs exhibit red shifts (~290 nm) .
Biological Activity
2-Methoxyethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a pyrimidine ring and a dichlorophenyl group, which contributes to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
| Property | Value |
|---|---|
| Molecular Formula | C15H16Cl2N2O4 |
| Molecular Weight | 365.21 g/mol |
| CAS Number | 330847-59-1 |
The biological activity of 2-Methoxyethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is primarily attributed to its ability to interact with various biological targets. The compound can modulate enzyme activities and receptor interactions through binding to specific sites on these molecules. This interaction may lead to alterations in metabolic pathways and signaling cascades within cells.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes.
- Receptor Binding : It can bind to receptors that are critical for cellular signaling.
Biological Activities
Research indicates that this compound exhibits a range of biological activities including:
- Antimicrobial Activity : Studies have demonstrated that the compound possesses antimicrobial properties against various pathogens.
- Anticancer Effects : Preliminary investigations suggest that it may inhibit cell proliferation in cancer cell lines.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in experimental models.
Research Findings and Case Studies
Several studies have investigated the biological effects of this compound:
Study 1: Anticancer Activity
In vitro studies on human cancer cell lines revealed that 2-Methoxyethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate significantly inhibited cell growth and induced apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Study 2: Antimicrobial Efficacy
A series of tests against bacterial strains showed that the compound exhibited notable antibacterial activity. The minimum inhibitory concentration (MIC) values were determined for several pathogens, indicating its potential as an antimicrobial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Study 3: Anti-inflammatory Effects
In animal models of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases.
Q & A
Basic: What is the standard synthesis protocol for this compound, and how do substituent variations impact reaction efficiency?
Methodological Answer:
The synthesis of tetrahydropyrimidine derivatives typically employs the Biginelli reaction. For this compound, substitute 3,4-dichlorobenzaldehyde into a modified protocol:
- Reagents : 3,4-dichlorobenzaldehyde (0.05 mol), urea (0.05 mol), methyl acetoacetate (0.075 mol), ethanol (20 mL), and HCl (4 drops).
- Procedure : Reflux for 3 hours, cool to 273 K for crystallization, and recrystallize twice from ethanol .
- Substituent Impact : Electron-withdrawing groups (e.g., Cl) on the phenyl ring enhance cyclization efficiency due to increased electrophilicity of the aldehyde, but steric hindrance may reduce yields. Compare with analogs in (chlorophenyl derivatives) and (trifluoromethyl analogs) to optimize conditions.
Advanced: How can single-crystal X-ray diffraction resolve structural ambiguities in this compound’s conformation?
Methodological Answer:
Single-crystal X-ray studies (e.g., ) reveal:
- Key Parameters : Space group (e.g., monoclinic P2₁/c), bond angles (e.g., β = 114.443°), and torsion angles to confirm the tetrahydropyrimidine ring puckering.
- Disorder Handling : For substituents like the 2-methoxyethyl group, refine occupancy factors and apply restraints to address positional disorder .
- Validation : Cross-validate with NMR (¹H, ¹³C) and DFT calculations to correlate experimental and theoretical geometries.
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood due to potential HCl vapors during synthesis .
- Ignition Avoidance : Store away from sparks or open flames (flash point data inferred from for analogous esters).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How do thermodynamic properties (e.g., melting point, solubility) correlate with structural features?
Methodological Answer:
- Melting Point : Higher molecular weight (e.g., 498.53 g/mol in ) and polar substituents (e.g., dichlorophenyl) increase melting points due to enhanced intermolecular forces.
- Solubility : The 2-methoxyethyl ester improves solubility in polar aprotic solvents (e.g., DMSO) compared to methyl/ethyl analogs (). Use Hansen solubility parameters to select solvents for recrystallization.
- Stability : Monitor thermal decomposition via TGA; ester groups may degrade above 150°C .
Basic: What spectroscopic techniques are most effective for purity validation?
Methodological Answer:
- HPLC : Use a C18 column (acetonitrile/water gradient) to detect impurities <1% (refer to for HPLC conditions in analogs).
- NMR : Confirm regiochemistry via ¹H NMR (e.g., methyl group at C6 as a singlet δ 2.1–2.3 ppm; ).
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ (e.g., m/z ≈ 413 for C₁₆H₁₅Cl₂N₂O₄).
Advanced: How can structure-activity relationship (SAR) studies guide biological testing?
Methodological Answer:
- Core Modifications : Replace the dichlorophenyl group with electron-deficient (e.g., CF₃, ) or electron-rich (e.g., methoxy, ) substituents to assess antimicrobial or anticancer activity .
- Ester Chain Effects : Compare 2-methoxyethyl (current compound) with allyl ( ) or propoxyethyl () esters to study pharmacokinetic properties (e.g., logP).
- Assay Design : Use in vitro models (e.g., MIC assays for antibacterial screening, MTT assays for cytotoxicity) as in .
Basic: What are common synthetic byproducts, and how are they characterized?
Methodological Answer:
- Byproducts : Uncyclized intermediates (e.g., open-chain ureas) or dimerization products.
- Detection : TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress .
- Isolation : Column chromatography (silica, gradient elution) or preparative HPLC .
Advanced: How can computational modeling predict reactivity or binding modes?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites for functionalization.
- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., dihydrofolate reductase for antimicrobial activity, inferred from ).
- MD Simulations : Assess solvation dynamics of the ester group to optimize bioavailability .
Basic: What recrystallization solvents maximize yield and purity?
Methodological Answer:
- Ethanol/Water Mixtures : Ideal for removing unreacted urea or aldehydes .
- Ethyl Acetate/Hexane : For non-polar impurities ( ).
- Crystallization Monitoring : Use polarized light microscopy to assess crystal habit and polymorphism risks.
Advanced: How do conflicting bioactivity data in analogs inform target compound testing?
Methodological Answer:
- Data Reconciliation : Compare anti-tuberculosis activity in (pyrazolyl analogs) with antitumor results in (thiazolidinedione derivatives).
- Mechanistic Hypotheses : Link dichlorophenyl’s hydrophobicity to membrane penetration in Gram-negative bacteria.
- Dose-Response Optimization : Perform IC₅₀ assays with controlled substituent variations (e.g., meta vs. para Cl positioning) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
